4-Methyl-3,4-dihydroquinazolin-2(1H)-one

Description

Historical Context and Evolution of Dihydroquinazolinone Chemistry

The exploration of quinazolinone and its derivatives dates back over a century. The initial synthesis of the quinazolinone core laid the groundwork for future investigations into its various reduced forms, including the dihydroquinazolinones. Early methods for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones often involved the cyclocondensation of anthranilamide with aldehydes or ketones. nih.gov Over the decades, synthetic methodologies have evolved significantly, moving from harsh reaction conditions and the use of toxic reagents to more efficient and environmentally benign strategies. researchgate.net

The development of one-pot, multi-component reactions has been a particularly important advancement. acs.org These reactions, often utilizing starting materials like isatoic anhydride (B1165640), an amine source, and an aldehyde or ketone, have streamlined the synthesis of diverse dihydroquinazolinone libraries. ijarsct.co.in Researchers have explored a wide range of catalysts to facilitate these transformations, including Lewis acids, Brønsted acids, and even metal-free and solvent-free conditions, reflecting a broader trend in organic synthesis towards greener chemistry. ijarsct.co.ingrafiati.com This continuous evolution of synthetic strategies has made the dihydroquinazolinone scaffold readily accessible for academic and industrial research.

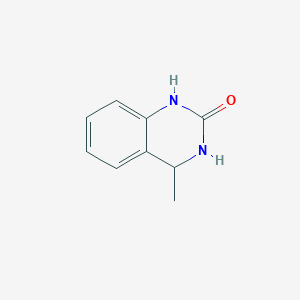

Structural Features and Core Heterocyclic Framework of 4-Methyl-3,4-dihydroquinazolin-2(1H)-one

The core of this compound is a bicyclic system composed of a benzene (B151609) ring fused to a dihydropyrimidinone ring. This heterocyclic framework is characterized by the presence of two nitrogen atoms at positions 1 and 3 and a carbonyl group at position 2. The "dihydro" designation indicates the presence of a saturated bond between N1 and C2, and N3 and C4.

The key structural features of this compound include:

A Dihydropyrimidinone Ring: This six-membered heterocyclic ring contains the functional groups that are crucial for its chemical reactivity and biological interactions. The presence of two nitrogen atoms and a carbonyl group allows for a variety of intermolecular interactions, such as hydrogen bonding.

A Chiral Center: The C4 position, bearing a methyl group, is a chiral center. This means that this compound can exist as a pair of enantiomers. The stereochemistry at this position can have a profound impact on the biological activity of the molecule.

The Methyl Group at C4: This specific substitution influences the steric and electronic properties of the molecule, which in turn can affect its conformation and how it interacts with biological targets.

Research Perspectives on the Dihydroquinazolinone Scaffold as a Privileged Structure

The concept of a "privileged structure" was introduced to describe molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets with high affinity. rsc.org These frameworks serve as versatile templates for the design of novel ligands by modifying the functional groups attached to the core. The dihydroquinazolinone scaffold is widely recognized as a privileged structure in medicinal chemistry. nih.govresearchgate.net

The reasons for its privileged status are manifold:

Versatile Binding Capabilities: The arrangement of hydrogen bond donors and acceptors, along with the aromatic ring, allows for diverse interactions with various biological macromolecules, including enzymes and receptors. nih.gov

Synthetic Accessibility: As previously discussed, the development of efficient synthetic routes allows for the creation of large and diverse libraries of dihydroquinazolinone derivatives for high-throughput screening. acs.org

Favorable Physicochemical Properties: Many dihydroquinazolinone derivatives exhibit drug-like properties, such as good metabolic stability and oral bioavailability, making them attractive candidates for drug development. scilit.com

The recognition of the dihydroquinazolinone scaffold as a privileged structure has spurred significant research into its potential therapeutic applications.

Overview of Key Academic Research Areas for this compound and its Derivatives

Academic research on this compound and its broader class of derivatives spans several key areas, primarily focused on synthesis and the exploration of their biological activities.

Synthesis of Derivatives: A significant portion of academic research is dedicated to the development of novel and efficient synthetic methods for creating a wide array of substituted dihydroquinazolinones. This includes the synthesis of N1-substituted 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives, which are structurally related to the title compound. researchgate.net The goal is often to generate a library of compounds with diverse substituents at various positions on the heterocyclic core to explore their structure-activity relationships. For instance, studies have reported the synthesis of 2,3-disubstituted-4(3H)-quinazolinones, which are isomeric to the title compound and have shown a range of biological effects. nih.gov

Biological Investigations: The privileged nature of the dihydroquinazolinone scaffold has led to extensive investigations into the biological activities of its derivatives. These studies have revealed a broad spectrum of pharmacological properties, including:

Anticancer Activity: Many dihydroquinazolinone derivatives have been evaluated for their potential as anticancer agents. nih.govnih.gov For example, certain 2,3-dihydroquinazolin-4(1H)-one analogues have demonstrated broad-spectrum cytotoxic activity against various human cancer cell lines. nih.gov

Antimalarial Activity: The dihydroquinazolinone scaffold has been identified as a promising starting point for the development of new antimalarial drugs. scilit.com

Anti-inflammatory and Analgesic Effects: Research has also explored the potential of these compounds as anti-inflammatory and analgesic agents.

Other Therapeutic Areas: The versatility of the dihydroquinazolinone core has led to its exploration in a variety of other therapeutic areas, including as anti-leishmanial agents. mdpi.com

The following table provides a glimpse into the diverse biological activities reported for various dihydroquinazolinone derivatives, highlighting the broad research interest in this chemical class.

| Derivative Class | Biological Activity Investigated | Reference |

| 2,3-Dihydroquinazolin-4(1H)-ones | Anticancer | nih.gov |

| 2,3-Dihydroquinazolin-4(1H)-ones | Anti-leishmanial | mdpi.com |

| Dihydroquinazolinone-3-carboxamides | Antimalarial | scilit.com |

| Dihydroquinazoline-2(1H)-one derivatives | Anticancer, Antioxidant | nih.gov |

It is important to note that while extensive research has been conducted on the broader class of dihydroquinazolinones, specific studies focusing solely on the biological profile of this compound are less common in the available literature. However, the wealth of data on related derivatives provides a strong foundation for future investigations into the unique properties of this specific compound.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3,4-dihydro-1H-quinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-7-4-2-3-5-8(7)11-9(12)10-6/h2-6H,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRDJPSZEQELJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2NC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 Methyl 3,4 Dihydroquinazolin 2 1h One Analogues

Classical Cyclization Approaches

The formation of the dihydroquinazolinone core through cyclization reactions represents the most traditional and widely explored synthetic route. These methods typically involve the construction of the heterocyclic ring from acyclic precursors containing the necessary aromatic and nitrogen-containing functionalities.

Cyclization of o-Aminobenzylamines or o-Nitrobenzylamines with Carbonyl Compounds

A primary classical route involves the reaction of ortho-substituted anilines, such as o-aminobenzylamines, with a carbonyl source. The reaction of 2-aminobenzylamine with various carbonyl compounds, including aldehydes, carboxylic acids, or orthoesters, can yield dihydroquinazolines. researchgate.net For instance, the condensation of 2-aminobenzamide (B116534) with various aldehydes is a well-established method for producing 2,3-dihydroquinazolin-4(1H)-one analogues. nih.govmdpi.com This reaction is often catalyzed by acid and proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization.

A related strategy employs o-nitrobenzylamines as precursors. This approach necessitates a reduction of the nitro group to an amine, which then participates in the cyclization. This reduction is often performed in the same pot as the cyclization, leading to a domino reaction sequence. acs.org For example, a one-pot, three-component assembly of arenediazonium salts, nitriles, and bifunctional anilines can produce a diverse range of substituted 3,4-dihydroquinazolines. acs.org In some cases, the selective reduction of a nitro group on the aromatic ring is a key step that facilitates the subsequent nucleophilic cyclization to form the quinazoline (B50416) ring. acs.org

Cyclization/Reduction Sequences from Precursors

This strategy involves the initial synthesis of a precursor molecule that already contains a portion of the heterocyclic framework, followed by one or more cyclization and reduction steps. A notable example is the solid-phase synthesis starting from N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid. nih.gov In this multi-step process, the precursor is anchored to a solid support, and the dihydroquinazolinone ring is constructed through a sequence of reactions. A critical step in this pathway is the reduction of the nitro group, which is essential for the final cyclization to occur. nih.gov This method allows for the generation of a combinatorial library of dihydroquinazolin-2(1H)-one derivatives. nih.gov

Reduction-Based Synthesis Strategies

Another major class of synthetic methodologies involves the reduction of a pre-formed quinazolinone or a related oxidized precursor. These strategies are advantageous when the corresponding oxidized substrates are readily accessible.

Selective Reduction of Quinazolin-2,4(1H,3H)-diones

The synthesis of 4-methyl-3,4-dihydroquinazolin-2(1H)-one analogues can be envisioned through the selective reduction of the corresponding quinazoline-2,4(1H,3H)-diones. These dione (B5365651) precursors are readily synthesized through various methods, including the reaction of 2-aminobenzonitriles with carbon dioxide. mdpi.com The synthetic challenge lies in the selective reduction of the C4-carbonyl group to a methylene (B1212753) (CH₂) group while leaving the C2-carbonyl (an amide/urea carbonyl) intact. Standard powerful reducing agents would likely attack both carbonyls. This specific transformation requires a highly selective reagent or catalytic system that can differentiate between the two carbonyl environments within the heterocyclic ring.

Reduction of Quinazolin-4(3H)-ones

A more direct reduction-based approach involves the conversion of a quinazolin-4(3H)-one precursor. This strategy requires the reduction of the C4-keto group to a methylene group. Classical organic reactions for this transformation include the Wolff-Kishner and Clemmensen reductions.

The Wolff-Kishner reduction converts ketones to alkanes using hydrazine (B178648) (NH₂NH₂) and a strong base (like KOH) at high temperatures. wikipedia.orgmasterorganicchemistry.comalfa-chemistry.comnrochemistry.com The reaction proceeds through the formation of a hydrazone intermediate, which, upon deprotonation, collapses to release nitrogen gas and form a carbanion that is subsequently protonated. wikipedia.orgnrochemistry.com This method is suitable for substrates that are stable under strongly basic conditions. wikipedia.org

Wolff-Kishner Reduction Conditions

| Parameter | Condition |

| Reagents | Hydrazine (NH₂NH₂), Potassium Hydroxide (KOH) |

| Solvent | High-boiling point solvents (e.g., ethylene (B1197577) glycol) |

| Temperature | High (typically >180°C) |

| Substrate Suitability | Base-stable compounds |

The Clemmensen reduction achieves the same ketone-to-alkane transformation but under strongly acidic conditions, using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. wikipedia.organnamalaiuniversity.ac.in This method is effective for aryl-alkyl ketones and is a staple in syntheses following Friedel-Crafts acylation. wikipedia.org However, it is only suitable for substrates that can tolerate strong acid. wikipedia.org

Clemmensen Reduction Conditions

| Parameter | Condition |

| Reagents | Zinc Amalgam (Zn(Hg)), concentrated Hydrochloric Acid (HCl) |

| Substrate Suitability | Acid-stable compounds |

The application of these methods to quinazolin-4(3H)-ones would provide a direct pathway to the 3,4-dihydroquinazolin-2(1H)-one scaffold, though the specific conditions would need to be optimized to account for the stability of the heterocyclic ring.

Contemporary and Green Synthesis Protocols

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient reactions. Several such protocols have been developed for synthesizing dihydroquinazolinone analogues. These methods often feature the use of novel catalysts, greener solvents, or one-pot procedures that reduce waste and energy consumption.

A notable green approach is the use of graphene oxide nanosheets as a catalyst in an aqueous medium for the reaction between anthanilamide and various aldehydes or ketones. rsc.org This method avoids hazardous organic solvents and allows for easy separation of the catalyst. Other innovative catalytic systems include the use of magnetic EDTA-coated copper-based nanocomposites, which are easily recoverable and reusable.

The use of alternative solvent systems is another hallmark of green chemistry. Ionic liquids and deep eutectic solvents have been employed to facilitate the cyclocondensation of anthranilamides and aldehydes, often without the need for an additional catalyst. wikipedia.org Furthermore, solid-phase synthesis offers a contemporary approach that simplifies purification and allows for the rapid generation of diverse compound libraries. nih.gov One-pot, multicomponent reactions that form several bonds in a single operation are also a key feature of modern synthesis, providing high efficiency and atom economy. acs.org

Examples of Green/Contemporary Synthesis Methods

| Method | Key Feature | Precursors |

| Graphene Oxide Catalysis | Carbocatalysis in aqueous medium | Anthranilamide, Aldehydes/Ketones |

| Magnetic Nanocatalyst | Recyclable copper-based catalyst | 2-Aminobenzamide, Aldehydes |

| Deep Eutectic Solvents | Green, recyclable solvent system | 2-Aminobenzamide, Aldehydes |

| Solid-Phase Synthesis | High-throughput synthesis, simplified purification | Resin-bound amino acid amides |

| One-Pot Multicomponent | High atom economy and efficiency | Arenediazonium salts, nitriles, anilines |

Microwave-Assisted Synthesis Techniques

Microwave irradiation (MWI) has emerged as a powerful tool in the synthesis of quinazolinone derivatives, offering significant advantages over conventional heating methods, such as remarkable rate enhancements, reduced reaction times, and improved yields. nih.govscholarsresearchlibrary.com This technology has been successfully applied to various synthetic routes, including the condensation of anthranilamide with aldehydes or ketones. scispace.com

In one approach, 2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones were synthesized by reacting anthranilamide with various ketones in the presence of 1 mol% of antimony trichloride (B1173362) (SbCl₃) under solvent-free conditions. scispace.com Microwave irradiation at 200 W for 3-5 minutes provided the desired products in high yields. scispace.com A comparative study showed that microwave heating (92-95% yield) was significantly more efficient than classical heating (68-75% yield), which required 3-5 hours. scispace.com

Another green and efficient method involves the microwave-assisted iron-catalyzed cyclization of substituted 2-halobenzoic acids with amidines in aqueous media. sci-hub.cat This protocol demonstrated that moderate to high yields of quinazolinone derivatives could be achieved rapidly, even with less reactive substrates like guanidines. sci-hub.cat The use of pinane, a bio-sourced solvent, has also been reported to favor the cyclization step in the microwave-assisted synthesis of 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids from the corresponding substituted benzamide (B126) and succinic anhydride (B1165640), offering a cost-effective and sustainable approach. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones

| Product | Reactants | Method | Time | Yield | Reference |

|---|---|---|---|---|---|

| 2,2-Dimethyl-2,3-dihydroquinazolin-4(1H)-one | Anthranilamide, Acetone | MW (200 W) | 3-5 min | 92% | scispace.com |

| 2,2-Dimethyl-2,3-dihydroquinazolin-4(1H)-one | Anthranilamide, Acetone | Heat | 3-5 h | 68% | scispace.com |

| 2-Ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one | Anthranilamide, Butan-2-one | MW (200 W) | 3-5 min | 94% | scispace.com |

| 2-Ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one | Anthranilamide, Butan-2-one | Heat | 3-5 h | 72% | scispace.com |

| 1′H-spiro[cyclohexane-1,2′-quinazolin]-4′(3′H)-one | Anthranilamide, Cyclohexanone | MW (200 W) | 3-5 min | 95% | scispace.com |

One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs) represent a highly attractive and atom-efficient strategy for synthesizing dihydroquinazolinone derivatives. nih.gov These reactions offer significant advantages over conventional multi-step syntheses by reducing reaction time, simplifying operational procedures, and minimizing waste. rjlbpcs.comresearchgate.net A common and effective MCR approach involves the three-component condensation of isatoic anhydride, an amine or ammonium (B1175870) salt, and an aldehyde. nih.govresearchgate.net

This strategy has been successfully employed using various catalytic systems. For instance, indium(III) chloride (InCl₃) has been shown to be a novel and efficient catalyst for the one-pot synthesis of 2,3-dihydroquinazoline-4(1H)-ones from isatoic anhydride, ammonium chloride, and various aromatic aldehydes in refluxing ethanol. researchgate.net This method provides excellent yields, ranging from 84-95%, in a relatively short reaction time of 1.5 hours. researchgate.net

Similarly, a series of novel 3,4-dihydro-3-methyl-2(1H)-quinazolinone derivatives were synthesized via a one-pot multicomponent reflux condensation involving substituted amines and formaldehyde. arabjchem.org Another highly efficient domino three-component assembly reaction uses arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives to produce diversely substituted 3,4-dihydroquinazolines under metal-free conditions. acs.orgnih.gov This protocol involves the formation of three C-N bonds in a single operation. acs.orgnih.gov The use of magnetic Fe₃O₄ nanoparticles as a catalyst in water has also been reported for the three-component coupling of isatoic anhydride, amines, and aldehydes, highlighting a green chemistry approach. acs.org

Metal-Free Cyclization Methodologies

In recent years, there has been a growing emphasis on developing metal-free synthetic methods to avoid the cost, toxicity, and environmental impact associated with metal catalysts. nih.govresearchgate.net Several metal-free cyclization methodologies for the synthesis of dihydroquinazolinone analogues have been reported, often characterized as "green" and eco-friendly. rjlbpcs.comnih.gov

One such method describes the synthesis of 3-substituted 4-methylene-quinazolinones through a simple reaction of 2-aminoacetophenones with isocyanates. nih.govresearchgate.net This reaction proceeds in the presence of air and water, tolerates a wide range of functional groups, and produces only water as a byproduct, making it a highly versatile and environmentally benign alternative. nih.govresearchgate.net

Organocatalysis provides another avenue for metal-free synthesis. For example, 5-sulfosalicylic acid (5-SSA) has been used as an efficient organocatalyst for the synthesis of 2,3-dihydro-2-phenylquinazalin-4(1H)-one derivatives. rjlbpcs.com The reaction involves the condensation of 2-aminobenzamide and aromatic aldehydes in an ethanol-water system, offering practical simplicity and high yields. rjlbpcs.com A highly efficient and straightforward one-pot synthesis of diversely substituted 3,4-dihydroquinazolines has also been achieved through a domino three-component reaction of arenediazonium salts, nitriles, and bifunctional aniline derivatives under metal-free, mild conditions. acs.orgnih.gov This approach is noted for its high efficiency and broad functional group tolerance. acs.orgnih.gov

Catalyst-Mediated Reactions (e.g., Indium(III) Chloride, Iodine, Sulfonic Acids)

Catalysis is central to the efficient synthesis of dihydroquinazolinones, with a wide array of catalysts being employed to facilitate the key cyclocondensation step. nih.gov These catalysts range from Lewis acids like metal salts to organocatalysts such as iodine and sulfonic acids.

Indium(III) Chloride (InCl₃) , a Lewis acid catalyst, is effective in promoting organic reactions. researchgate.netwikipedia.org It has been successfully used in the one-pot, three-component synthesis of 2,3-dihydroquinazoline-4(1H)-ones from isatoic anhydride, ammonium chloride, and various aldehydes. researchgate.net The reaction, conducted in refluxing ethanol, benefits from the use of 10 mol% of InCl₃, which leads to high product yields (84-95%). researchgate.net The catalytic cycle likely involves the activation of a carbonyl group by coordination with the indium ion, enhancing its electrophilicity. researchgate.netorganic-chemistry.org

Iodine (I₂) has emerged as an inexpensive, non-toxic, and versatile Lewis acid catalyst for these syntheses. nih.gov Molecular iodine can catalyze the cyclocondensation of anthranilamide and aldehydes to afford 2,3-dihydroquinazolin-4(1H)-ones with yields ranging from 66-95%. nih.gov The reaction can be performed in various media, including ethyl acetate (B1210297) or even aqueous solutions using Lugol's solution (I₂/KI). nih.gov Iodine is also used to catalyze the oxidative coupling of 2-aminobenzamides with aryl methyl ketones to produce 2-aryl quinazolin-4(3H)-ones, where the quantity of iodine is critical for product selectivity. nih.govorganic-chemistry.orgresearchgate.net

Sulfonic Acids are a class of strong organic acids that serve as efficient and often reusable catalysts. Polystyrene sulfonic acid has been employed as a heterogeneous solid acid catalyst for the condensation of 2-aminobenzamide with aldehydes, offering good yields and an easy work-up. orgchemres.org Succinimide-N-sulfonic acid provides a mild and efficient catalytic system for the cyclocondensation of 2-aminobenzamide with aldehydes, noted for short reaction times and high yields. researchgate.net Other sulfonic acids, such as 5-sulfosalicylic acid and the naturally occurring β-amino sulfonic acid taurine, have also been utilized as effective organocatalysts for the synthesis of dihydroquinazolinone derivatives under green conditions. rjlbpcs.comacs.org

Table 2: Overview of Catalyst-Mediated Reactions for Dihydroquinazolinone Synthesis

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Indium(III) Chloride | Isatoic anhydride, NH₄Cl, Aldehyde | Ethanol, Reflux, 1.5 h | 84-95% | researchgate.net |

| Iodine (I₂) | Anthranilamide, Aldehyde | EtOAc or Ionic Liquid | 66-95% | nih.gov |

| Polystyrene Sulfonic Acid | 2-Aminobenzamide, Aldehyde | - | Good | orgchemres.org |

| Succinimide-N-sulfonic acid | 2-Aminobenzamide, Aldehyde | Mild conditions | High | researchgate.net |

Solid-Phase Synthesis Approaches

Solid-phase synthesis offers a powerful platform for the generation of combinatorial libraries of organic molecules, and this approach has been applied to the synthesis of dihydroquinazolin-2(1H)-one derivatives. nih.gov This technique facilitates purification by allowing reagents and byproducts to be washed away from the product, which remains attached to a solid support. nih.govyoutube.com

A novel and convenient method for the solid-phase synthesis of a series of dihydroquinazoline-2(1H)-one derivatives has been developed. nih.gov This strategy utilizes N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid as a key precursor loaded onto a solid support. nih.gov The diversification of the scaffold is achieved by leveraging the tetrafunctional nature of the precursor, allowing for the introduction of various building blocks to generate a library of 19 different compounds. nih.gov While several solid-phase syntheses of quinazoline and quinazolin-4-one derivatives have been reported, the specific application to quinazolin-2-ones has been less explored, making this a significant contribution to the field. nih.gov

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanism is crucial for optimizing reaction conditions and expanding the scope of synthetic methodologies. The formation of the 2,3-dihydroquinazolin-4(1H)-one core predominantly proceeds through a well-accepted pathway involving two key steps: the formation of an imine intermediate and a subsequent intramolecular cyclization. nih.gov

Imine Formation and Subsequent Ring Closure Pathways

The most widely accepted mechanism for the formation of 2,3-dihydroquinazolin-4(1H)-ones from the condensation of an anthranilamide derivative and an aldehyde or ketone begins with the formation of a Schiff base (an imine). nih.gov

The reaction is typically initiated by the nucleophilic attack of the primary aromatic amino group of anthranilamide on the electrophilic carbonyl carbon of the aldehyde. nih.govyoutube.com This step is often promoted by a catalyst (acidic or basic) that activates the carbonyl group. nih.gov The initial attack forms an unstable carbinolamine or hydroxyl intermediate. nih.gov This intermediate then undergoes dehydration, often facilitated by the catalyst, to yield a Schiff base (imine) intermediate. nih.govorganic-chemistry.org

The final and irreversible step is an intramolecular cyclization. The nitrogen atom of the amide group acts as a nucleophile, attacking the electrophilic carbon of the imine bond. nih.gov This ring-closing step forms the six-membered dihydropyrimidinone ring, furnishing the final 2,3-dihydroquinazolin-4(1H)-one product. nih.gov This general mechanism is applicable to a wide range of reaction conditions, including those mediated by various catalysts like indium(III) chloride, iodine, and sulfonic acids, as well as in one-pot multicomponent reactions. nih.govresearchgate.netarabjchem.org In MCRs starting from isatoic anhydride, the initial steps involve the formation of anthranilamide in situ, which then follows the same condensation and cyclization pathway. nih.gov

Radical Reaction Mechanisms

While less common than ionic pathways, radical reactions offer unique approaches to the quinazolinone core. These methods often proceed under mild conditions and can provide access to a diverse range of substituted analogues.

One notable radical-based method involves the visible-light-induced cyclization of α-azidyl benzamides. rsc.org In this process, α-azidyl benzamides are transformed into the corresponding iminyl radicals through a regio-selective α-hydrogen abstraction and subsequent denitrogenation. rsc.org This transformation is typically initiated by a photocatalyst under visible light irradiation in the presence of an agent like N-bromosuccinimide (NBS). rsc.org The resulting iminyl radical undergoes an intramolecular cyclization onto the aromatic ring, which, after a subsequent oxidation/re-aromatization step, affords the quinazolinone scaffold. The efficiency of this cyclization can be influenced by both conformational and electronic substituent effects on the benzamide precursor. rsc.org

Another approach leverages visible light to induce a condensation cyclization between 2-aminobenzamides and aldehydes. nih.govrsc.org This method often employs a photocatalyst, such as fluorescein, and an oxidant like tert-butyl hydroperoxide (TBHP). nih.govrsc.org The reaction is believed to proceed through the formation of radical intermediates that facilitate the carbon-nitrogen bond formation and subsequent cyclization to yield the quinazolinone ring system. These reactions are valued for their green credentials, utilizing a renewable energy source and often avoiding the need for metal catalysts. nih.govrsc.org

Furthermore, radical difluoromethylation/cyclization of unactivated alkenes has been developed for the synthesis of substituted quinazolinones. acs.org This method uses a visible-light-induced process to generate a difluoromethyl radical, which then adds to an alkene. The resulting radical intermediate undergoes a cyclization to form the quinazolinone structure. acs.org

A summary of representative radical-based syntheses for the broader quinazolinone class is presented below.

| Starting Materials | Reaction Conditions | Product Type | Yield (%) |

| α-Azidyl benzamides | Visible light, NBS | Quinazolinones | Varies |

| 2-Aminobenzamides, Aldehydes | Visible light, Fluorescein, TBHP | Quinazolin-4(3H)-ones | High to excellent |

| Unactivated alkenes | Visible light, Difluoromethyltriphenylphosphonium bromide | CF2H-Substituted quinazolinones | Good |

Intramolecular Nucleophilic Attack Processes

The most prevalent and versatile strategy for the synthesis of this compound analogues involves an intramolecular nucleophilic attack. This key step typically occurs in the final stage of a condensation reaction between a 2-aminobenzamide derivative (or a precursor that generates it in situ, such as isatoic anhydride) and an aldehyde or its equivalent. nih.gov

The general mechanism commences with the condensation of the primary amino group of the 2-aminobenzamide with the carbonyl group of an aldehyde to form a Schiff base intermediate. nih.gov This step is often catalyzed by an acid or a base. Following the formation of the Schiff base, the crucial intramolecular nucleophilic attack takes place. The nitrogen atom of the amide group attacks the imine carbon, leading to the formation of the six-membered dihydropyrimidinone ring. nih.gov

Various catalysts and reaction conditions have been developed to optimize this cyclization, enhancing yields and reaction rates. These include the use of traditional acid and base catalysts, as well as transition metal catalysts and, more recently, green chemistry approaches utilizing milder conditions. nih.gov For instance, the synthesis of 2,3-dihydroquinazolin-4(1H)-ones via the intramolecular cyclization of a Schiff base has been reported with yields ranging from 42% to 99% over reaction times of 1 to 16 hours, depending on the specific conditions employed. nih.gov

The reaction can also be carried out as a one-pot, three-component reaction starting from isatoic anhydride, an ammonium source like ammonium acetate, and an aldehyde. nih.gov In this case, the isatoic anhydride first reacts with the ammonium source to form 2-aminobenzamide in situ, which then proceeds through the Schiff base formation and subsequent intramolecular cyclization as described above. nih.gov

Below is a table summarizing various conditions for the synthesis of dihydroquinazolinone analogues via intramolecular nucleophilic attack.

| Starting Materials | Catalyst/Reagents | Solvent | Temperature | Yield (%) |

| 2-Aminobenzamide, Aldehydes | p-Toluenesulfonic acid | Reflux | N/A | High |

| Isatoic anhydride, NH₄OAc, Aldehydes | Various catalysts | Various organic solvents | N/A | Varies |

| Schiff base | Strong base | N/A | N/A | Moderate |

| Schiff base | Metal oxide nanoparticles | N/A | N/A | Rapid, high |

| 2-Aminobenzamide, Aldehydes | Iodine (Lugol's solution) | Aqueous medium | N/A | 66-95 |

| O-Substituted isocyanates, 2-Iodobenzylamines | Base, then Copper catalyst | N/A | N/A | Good |

Chemical Reactivity and Derivatization Strategies of 4 Methyl 3,4 Dihydroquinazolin 2 1h One Scaffolds

Ring System Modifications and Functionalization

The inherent reactivity of the 4-Methyl-3,4-dihydroquinazolin-2(1H)-one core permits a range of modifications. Strategic functionalization at the nitrogen and carbon atoms of the heterocyclic and fused benzene (B151609) rings allows for the fine-tuning of the molecule's physicochemical properties.

Substitutions at N1, C3, and C6 Positions of the Core Structure

The quinazolinone scaffold offers multiple sites for substitution, with the N1, C3, and C6 positions being particularly amenable to chemical modification. These alterations are crucial for developing libraries of compounds for structure-activity relationship (SAR) studies.

N1-Substitutions: The N1 position can be readily alkylated or otherwise substituted. A common method involves deprotonation of the N1-H using a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF), followed by the addition of an alkyl halide. researchgate.net This approach has been used to synthesize a series of N1-substituted 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives. researchgate.net Alternative conditions, such as using potassium carbonate in a dry solvent, are also effective for N-alkylation reactions on related heterocyclic systems. researchgate.net Solid-phase synthesis techniques have also been developed to introduce diversity at this position. nih.gov

C3-Substitutions: The C3 position is typically defined during the initial cyclization process. By selecting different primary amines to react with a precursor like isatoic anhydride (B1165640), a wide variety of substituents can be installed. nih.govgrafiati.com For instance, reacting isatoic anhydride with various amines in water is a straightforward method to produce diverse 2-aminobenzamides, which then cyclize to form 3-substituted dihydroquinazolinones. nih.gov

C6-Substitutions: The C6 position on the fused benzene ring can be functionalized through electrophilic aromatic substitution reactions. For example, C6-substituted derivatives of 3-methyl-3,4-dihydroquinazolin-2(1H)-one have been synthesized, allowing for the introduction of various groups onto the aromatic core. researchgate.net Solid-phase synthesis strategies also accommodate modifications at this site, often starting with a pre-functionalized precursor like N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid, where the nitro group can be reduced and further derivatized. nih.gov

Table 1: Examples of Substitution Reactions on the Quinazolinone Core This table is interactive. Click on the headers to sort.

| Position | Reagents & Conditions | Resulting Structure | Reference |

|---|

| N1 | 1. NaH, DMF, 0 °C 2. Alkyl Halide | N1-Alkyl-3-methyl-3,4-dihydroquinazolin-2(1H)-one | researchgate.net | | C3 | Isatoic Anhydride, Primary Amine, H₂O | 3-Substituted-2,3-dihydroquinazolin-4(1H)-one | nih.gov | | C6 | AlCl₃, CS₂, reflux | C6-Acyl-3-methyl-3,4-dihydroquinazolin-2(1H)-one | researchgate.net |

Formation of 2-Amino Derivatives

The introduction of an amino group at the C2 position transforms the quinazolinone into a versatile intermediate for further elaboration. While many examples exist for the related quinazolin-4(3H)-one scaffold, the principles are adaptable. A notable method involves the reaction of a 2-aminobenzamide (B116534) derivative with an isothiocyanate in the presence of a copper(I) bromide (CuBr) catalyst and triethylamine (B128534) (Et₃N) in DMF. nih.gov This reaction proceeds to form 3-substituted 2-(arylamino)quinazolin-4(3H)-ones, demonstrating a viable strategy for creating a C-N bond at the C2 position. nih.gov

Synthesis of 4-Alkylidene and 4-Methylene Analogues

The methyl group at the C4 position, being adjacent to an aromatic ring and a nitrogen atom, possesses sufficient acidity to act as an active methylene (B1212753) compound in certain reactions. This reactivity can be exploited to form 4-alkylidene and 4-methylene derivatives, primarily through condensation reactions.

The Knoevenagel condensation is a key strategy for this transformation. wikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of an active hydrogen compound (like the C4-methyl group) to a carbonyl group of an aldehyde or ketone, catalyzed by a weak base, followed by dehydration to yield a C=C double bond. wikipedia.org Research has demonstrated the synthesis of 3-aryl-4-carbonylmethylene-3,4-dihydroquinazolines, which are direct analogues of the targeted structures. acs.org The reaction of 2-methyl-3-phenyl-3,4-dihydroquinazolines with aldehydes can lead to the formation of 4-substituted methylene derivatives. acs.org The versatility of the Knoevenagel condensation has been explored under various conditions, including mechanochemical, catalyst-free, and water-mediated processes, highlighting its broad applicability. rsc.orgbeilstein-journals.org

Reactions Leading to Hybrid Scaffolds

The this compound scaffold is an excellent platform for constructing more complex molecular architectures. By integrating other pharmacologically relevant moieties, hybrid molecules can be synthesized, potentially leading to compounds with novel or enhanced biological activities.

Integration of Hydrazone Structural Units

Hydrazones, characterized by the R₁R₂C=NNR₃R₄ linkage, are a class of compounds known for their wide range of biological activities. nih.gov They are readily integrated with the quinazolinone core. The typical synthetic route involves a two-step process. First, a 2-mercapto-quinazolinone is converted into a 2-hydrazinyl-quinazolinone intermediate by reacting it with hydrazine (B178648) hydrate. nih.govnuph.edu.ua This key intermediate is then condensed with various aromatic or aliphatic aldehydes. nih.govepstem.net The reaction is generally a straightforward nucleophilic addition-elimination at the aldehyde's carbonyl carbon, yielding the desired quinazolinone-hydrazone hybrid scaffold. nih.govresearchgate.net This strategy has been successfully employed to create extensive libraries of quinazolinone derivatives bearing a hydrazone moiety. nih.gov

Table 2: Synthesis of Quinazolinone-Hydrazone Hybrids This table is interactive. Click on the headers to sort.

| Starting Material | Intermediate | Reagents for Hydrazone Formation | Product | Reference |

|---|---|---|---|---|

| 2-Thioxo-dihydroquinazolinone | 2-Hydrazinyl-quinazolinone | Substituted Aldehyde, Reflux | Quinazolinone-hydrazone derivative | nih.gov |

| Hydrazide-functionalized quinazolinone | N/A | Aromatic Aldehyde, Ethanol | Quinazolinone-aceto-hydrazone derivative | epstem.net |

Formation of Piperazinyl and Piperidinyl Derivatives

Piperazine (B1678402) and piperidine (B6355638) rings are privileged structures in medicinal chemistry, and their incorporation into the quinazolinone scaffold often enhances biological activity. researchgate.net There are numerous strategies to attach these heterocyclic moieties.

One common approach involves nucleophilic substitution, where a halogenated quinazolinone (e.g., a 2-chloro or 4-chloro derivative) is reacted with piperazine or a piperazine derivative. acs.orgresearchgate.net For example, 2-(chloromethyl)quinazolin-4(3H)-one can be reacted with 1-Boc-piperazine in the presence of a base like triethylamine to yield a 2-(piperazin-1-ylmethyl) derivative. acs.org Another strategy involves linking the piperazine ring to the phenyl group of the quinazolinone core, as demonstrated in the synthesis of N-(4-oxo-2-(4-(4-(acetyl)piperazin-1-yl)phenyl)quinazolin-3(4H)-yl)benzamide derivatives. ijpras.com Similarly, piperidine derivatives with a quinazoline (B50416) ring system have been synthesized and evaluated for various biological activities. nih.govnih.gov These methods highlight the robustness of the quinazolinone scaffold in forming hybrid structures with cyclic amines like piperazine and piperidine.

Oxidation and Reduction Transformations within the Ring System

The this compound scaffold possesses a heterocyclic ring that can undergo specific oxidation and reduction reactions, allowing for further derivatization and the synthesis of related compounds. These transformations typically target the dihydro- and keto-moieties of the pyrimidinone ring or the fused benzene ring.

Oxidation of the Dihydropyrimidinone Ring

The most common oxidation reaction involving the 3,4-dihydroquinazolin-2(1H)-one core is its dehydrogenation to the corresponding fully aromatic 4-methylquinazolin-2(1H)-one. This transformation introduces a double bond between the N1 and C2 atoms, resulting in a more conjugated system.

Research has shown that this aromatization can be effectively achieved using various oxidizing agents. A notable method involves the treatment of the dihydro-scaffold with potassium permanganate (B83412) (KMnO4) in a suitable solvent like acetone, often with the application of heat. nih.gov This reaction provides a direct route to the quinazolinone derivatives from their dihydro precursors.

Other dehydrogenation methods have also been explored, including electrocatalytic techniques. For instance, the electrochemical oxidation of 2,3-dihydroquinazolinones has been successfully carried out using mediators like 4-phenylurazole (B107743) under mild conditions, yielding the desired quinazolinone products efficiently.

Table 1: Oxidation of Dihydroquinazolinone Scaffolds

| Starting Material | Reagent(s) | Conditions | Product | Reference |

|---|---|---|---|---|

| 2,3-Dihydroquinazolin-4(1H)-one derivative | KMnO₄ | Acetone, Heat (Δ) | Quinazolin-4(3H)-one derivative | nih.gov |

| 2,3-Dihydroquinazolinone | 4-Phenylurazole (mediator) | Electrochemical oxidation, Phosphate buffer (pH=3) | Quinazolinone | nih.gov |

Reduction of the Ring System

The quinazolinone ring system is generally noted for its stability and is relatively resistant to reduction. nih.gov Simple reducing agents like sodium borohydride (B1222165) (NaBH₄), which readily reduce aldehydes and ketones, are typically ineffective at reducing the amide-like carbonyl group within the dihydroquinazolinone ring. youtube.comyoutube.com

Reduction of this scaffold generally requires more powerful reducing agents and can lead to different outcomes depending on the conditions and the specific substrate.

Carbonyl Group Reduction: The reduction of the C2-keto group to a methylene group (CH₂) is challenging. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are necessary to reduce amide functionalities. google.comnumberanalytics.commasterorganicchemistry.com In related heterocyclic systems like dihydropyrimidinones (Biginelli compounds), LiAlH₄ has been shown to primarily effect hydrogenolysis or reduction of other substituents rather than the ring's carbonyl group. researchgate.net This suggests that the direct reduction of the C2-carbonyl in this compound would be difficult and may result in more complex reactions like ring opening.

Benzene Ring Reduction: While the heterocyclic portion is robust, the fused benzene ring can be reduced under forcing conditions. The Birch reduction, which employs sodium or lithium in liquid ammonia (B1221849) with an alcohol, has been used to reduce the aromatic ring of related 2,3-dihydroquinazolin-4(1H)-one structures. nih.gov This reaction results in the formation of a hexahydroquinazolinone, where the aromaticity of the benzene moiety is removed. nih.gov

Reduction of the Aromatic Quinazolinone: In the context of the oxidized counterpart, 4(3H)-quinazolinones, catalytic hydrogenation using platinum oxide can reduce the pyrimidine (B1678525) ring to yield the 1,2-dihydro derivative. nih.gov Further reduction with the same catalyst can lead to the saturation of the benzene ring, producing octahydro-4(1H)-quinazolinones as a mixture of diastereomers. nih.gov

Table 2: Reduction Strategies for Quinazolinone-related Scaffolds

| Starting Material Type | Reagent(s) | Conditions | Transformation/Product | Reference |

|---|---|---|---|---|

| 2,3-Dihydroquinazolin-4(1H)-one | Sodium in liquid ammonia (Na/NH₃), tert-Butanol | Birch Reduction | Reduces the benzene ring, forming a 2,3,5,6,7,8-Hexahydroquinazolin-4(1H)-one | nih.gov |

| 3-Substituted 4(3H)-Quinazolinone | H₂, Palladium (Pd) or Platinum oxide (PtO₂) | Catalytic Hydrogenation | Reduces the pyrimidine ring to a 1,2-dihydro derivative | nih.gov |

| Chiral 4(3H)-Quinazolinone | H₂, Platinum oxide (PtO₂) | Catalytic Hydrogenation | Reduces the benzene ring to yield octahydro-4(1H)-quinazolinones | nih.gov |

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H NMR, ¹³C NMR)

No specific ¹H or ¹³C NMR spectral data for 4-Methyl-3,4-dihydroquinazolin-2(1H)-one has been found in the reviewed literature. For related dihydroquinazolinone structures, NMR spectroscopy is a primary tool for confirming the arrangement of protons and carbons. For the target molecule, one would expect to see characteristic signals for the methyl group (a doublet), the methine proton at the C4 position (a quartet), and distinct signals for the aromatic protons, as well as resonances for the N-H protons. In ¹³C NMR, distinct peaks for the methyl carbon, the C4 carbon, the carbonyl carbon (C2), and the aromatic carbons would be expected.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Published mass spectrometric data specifically for this compound are unavailable. This technique would be critical for determining the compound's molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula, C₉H₁₀N₂O. The fragmentation pattern observed in the mass spectrum would offer further structural clues, such as the potential loss of the methyl group.

Infrared (IR) Spectroscopy for Functional Group Analysis

There is no specific Infrared (IR) spectroscopy data reported for this compound. An experimental IR spectrum would be expected to show characteristic absorption bands for the N-H and C=O (amide) functional groups, which are key features of the dihydroquinazolinone ring. Typically, N-H stretching vibrations appear in the region of 3200-3400 cm⁻¹, while the carbonyl (C=O) stretch for a cyclic urea-like structure would be anticipated around 1650-1700 cm⁻¹. Aromatic C-H and C=C stretching bands, as well as aliphatic C-H bands for the methyl group, would also be present.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

No records of a single crystal X-ray diffraction analysis for this compound were found. This powerful technique provides the definitive three-dimensional structure of a molecule in the solid state, confirming bond lengths, bond angles, and stereochemistry. While crystal structures for related compounds, such as 2,3-dimethylquinazolin-4(3H)-one and various other derivatives, have been reported, data for the title compound remains absent from crystallographic databases. researchgate.netbohrium.com

Theoretical and Computational Investigations of 4 Methyl 3,4 Dihydroquinazolin 2 1h One Derivatives

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 4-Methyl-3,4-dihydroquinazolin-2(1H)-one derivatives. DFT methods provide a balance between computational cost and accuracy, making them ideal for studying the electronic structure and reactivity of these complex heterocyclic systems. nih.gov

The electronic properties of a molecule are key to its chemical reactivity and biological activity. DFT calculations are frequently used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govbhu.ac.in The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity and polarizability. nih.gov

For various quinazolinone derivatives, HOMO-LUMO analysis reveals how different substituents on the quinazolinone core influence the electronic distribution and reactivity. researchgate.netscielo.br For instance, studies on related dihydroquinolin-4(1H)-one derivatives have shown that the nature of substituent groups can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's stability and electrophilicity. nih.gov A lower energy gap is often associated with enhanced biological activity due to increased chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. These maps visualize the charge distribution across a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govscielo.br For quinazolinone derivatives, MEP analysis typically shows negative potential (red and yellow regions) around electronegative atoms like oxygen and nitrogen, indicating sites prone to electrophilic attack. Conversely, positive potential (blue regions) is often located around hydrogen atoms, particularly those attached to nitrogens (N-H), marking them as sites for nucleophilic interaction. bhu.ac.innih.gov This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital for ligand-receptor binding.

Table 1: Key Parameters from DFT Studies of Quinazolinone-Related Scaffolds

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher values suggest a better electron donor. researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | A smaller gap implies higher chemical reactivity, polarizability, and potential biological activity. nih.gov |

| MEP Map | Molecular Electrostatic Potential Map | Visualizes charge distribution, identifying nucleophilic and electrophilic sites for molecular interactions. scielo.br |

Computational studies are also employed to investigate the mechanisms of chemical reactions used to synthesize dihydroquinazolinone derivatives. By modeling the reaction pathways, researchers can identify transition states, calculate activation energies, and determine the most favorable reaction routes. For example, the synthesis of 2,3-dihydroquinazolin-4(1H)-ones often involves the condensation of an anthranilamide with an aldehyde or ketone. mdpi.comrsc.org DFT calculations can elucidate the step-by-step mechanism of this cyclization, clarifying the role of catalysts and reaction conditions. These computational insights can guide the optimization of synthetic procedures to improve yields and selectivity for desired products.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. researchgate.net This method is extensively used to screen virtual libraries of this compound derivatives against various biological targets to identify potential drug candidates. asianpubs.org

Docking studies have successfully rationalized the biological activities of quinazolinone derivatives against a wide array of targets, including:

Tubulin: Certain 2,3-dihydroquinazolin-4(1H)-one analogues have been identified as inhibitors of tubulin polymerization. nih.govrsc.org Docking simulations showed that these compounds bind to the colchicine (B1669291) binding site, revealing key interactions with amino acid residues that are crucial for their cytotoxic effects against cancer cell lines. nih.govrsc.org

Dihydrofolate Reductase (DHFR): As potential anticancer agents, quinazolinone derivatives have been docked into the active site of DHFR. asianpubs.org These studies help in designing molecules that can effectively compete with the natural substrate, thereby inhibiting the enzyme. asianpubs.org

Kinases: The quinazolinone scaffold is a well-known "privileged structure" for designing kinase inhibitors. Docking studies have been performed on derivatives targeting enzymes like VEGFR-2 and Aurora kinase, providing insights into the binding modes and guiding the development of dual inhibitors for cancer therapy. researchgate.net

PARP10: In the search for new cytotoxic agents, derivatives of 2,3-dihydroquinazolin-4(1H)-one have been docked into the active site of Poly(ADP-ribose) polymerase 10 (PARP10). nih.gov These simulations revealed pi-alkyl and hydrogen bond interactions with key residues like Ala921, Leu926, and Tyr932, explaining the observed inhibitory activity. nih.gov

Leishmanial Enzymes: To discover new anti-leishmanial agents, 2,3-dihydroquinazolin-4(1H)-one derivatives were docked against key proteins from Leishmania, such as Trypanothione Reductase and Pyridoxal Kinase, showing strong comparative binding. mdpi.com

These studies typically identify critical interactions like hydrogen bonds, pi-pi stacking, pi-alkyl, and van der Waals forces that stabilize the ligand-protein complex. nih.gov The docking score, an estimation of binding affinity, is used to rank compounds and prioritize them for synthesis and biological evaluation. asianpubs.orgnih.gov

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations are used to assess the stability and conformational changes of the complex, providing a more realistic representation of the interactions in a biological environment. mdpi.comnih.gov

For this compound derivatives, MD simulations have been performed on the most promising ligand-protein complexes identified through docking. mdpi.comnih.gov Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value indicates that the complex has reached equilibrium and remains stable. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein. Lower RMSF values for residues in the binding site suggest that the ligand forms stable and rigid interactions. nih.gov

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) are used to calculate the binding free energy of the ligand-protein complex, providing a more accurate estimation of binding affinity than docking scores alone. mdpi.comnih.gov

MD simulations on quinazolinone derivatives complexed with targets like MMP-13 and leishmanial enzymes have confirmed the stability of the docked poses and highlighted the persistence of key hydrogen bonds and other interactions throughout the simulation time. mdpi.comnih.gov

Conformational Analysis and Molecular Modeling

The three-dimensional shape (conformation) of a molecule is critical to its ability to interact with a biological target. Conformational analysis of this compound derivatives involves exploring their possible spatial arrangements to identify low-energy, stable conformers.

In silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

For a compound to be a successful drug, it must not only have high potency but also possess favorable ADME properties. In silico tools are widely used to predict the pharmacokinetic profile of this compound derivatives early in the drug discovery process, helping to identify candidates with good drug-likeness. asianpubs.orgnih.gov

Various computational models and rules are applied to predict ADME properties:

Lipinski's Rule of Five: This rule assesses oral bioavailability based on molecular properties like molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors. researchgate.net Many studies on quinazolinone derivatives evaluate compliance with this rule to preselect compounds with promising drug-like characteristics. researchgate.netresearchgate.net

ADME Prediction Software: Programs like QikProp and SwissADME are used to calculate a wide range of pharmacokinetic parameters. asianpubs.org These include predictions for human oral absorption, blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. sciepub.comnih.gov

Studies on various quinazolinone derivatives have utilized these tools to predict their ADME profiles. asianpubs.orgnih.gov For example, in silico predictions have been used to assess the oral bioavailability and BBB penetration of potential antidepressant quinazolinones. researchgate.netsciepub.com Such predictions are invaluable for filtering out compounds with poor pharmacokinetic properties, thereby reducing the time and cost associated with experimental testing. researchgate.netnih.gov

Table 2: Common In Silico ADME Properties Predicted for Quinazolinone Derivatives

| Property | Prediction Tool/Rule | Importance in Drug Discovery |

| Oral Bioavailability | Lipinski's Rule of Five, QikProp | Predicts the fraction of an orally administered drug that reaches systemic circulation. researchgate.net |

| Blood-Brain Barrier (BBB) Penetration | PreADMET, SwissADME | Essential for CNS-acting drugs; indicates whether a compound can cross into the brain. sciepub.com |

| Human Intestinal Absorption (HIA) | ADMETLab | Predicts the extent of absorption from the gut. nih.gov |

| Plasma Protein Binding (PPB) | ADMETLab | Affects the free concentration of the drug available to act on its target. nih.gov |

| CYP450 Inhibition | SwissADME, preADMET | Predicts potential drug-drug interactions and effects on drug metabolism. sciepub.com |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Substituent Positions and Electronic Properties on Biological Activity

The biological activity of dihydroquinazolinone derivatives is highly sensitive to the nature and position of substituents on the quinazolinone core. Structure-activity relationship (SAR) studies have revealed that modifications to the aromatic ring and the N1/N3 positions can dramatically alter potency and selectivity.

On the aromatic ring, the position of substituents is critical. For instance, in a series of antimalarial dihydroquinazolinones, an 8-methoxy or 6-fluoro substituent was found to enhance antiparasitic activity significantly. acs.orgnih.gov Specifically, a fluorine atom at the 6-position combined with an 8-methoxy group resulted in a four-fold improvement in activity (EC50 0.004 μM). nih.gov Conversely, placing a fluorine at the 7-position led to a four-fold decrease in activity, while a 9-fluoro substituent reduced activity by 20-fold. nih.gov This demonstrates a clear positional preference for substituents. Similarly, electron-withdrawing groups like bromine at certain positions are well-tolerated, while a hydroxyl (-OH) group can decrease potency. nih.gov

The electronic properties of these substituents also play a crucial role. In one study on cytotoxic dihydroquinazolinones, incorporating a para-chloro or para-bromo group on a benzyl (B1604629) substituent improved potency compared to the unsubstituted version, whereas a 4-fluoro group reduced activity. nih.gov This suggests that it is not merely an electron-withdrawing effect, as a trifluoromethyl (-CF3) group retained good activity while a nitro (-NO2) group was poorly tolerated. nih.gov The introduction of an endocyclic nitrogen atom into the scaffold also modulates activity based on its position, with an 8-endocyclic nitrogen enhancing activity, especially when combined with a 6-fluoro group. acs.orgnih.gov

Substitutions on the nitrogen atoms are also pivotal. An N-methyl group has been shown to be essential for the antiparasitic activity of certain derivatives. nih.gov Replacing this methyl group with a cyclopropyl (B3062369) group maintained activity, but a trifluoroethyl group led to a decrease, indicating that both size and electronic properties at this position are important. nih.gov

| Compound Series | Substituent & Position | Effect on Biological Activity | Reference |

|---|---|---|---|

| Antimalarial Dihydroquinazolinones | 6-Fluoro + 8-Methoxy | 4-fold increase in activity | nih.gov |

| Antimalarial Dihydroquinazolinones | 7-Fluoro | 4-fold decrease in activity | nih.gov |

| Antimalarial Dihydroquinazolinones | 9-Fluoro | 20-fold decrease in activity | nih.gov |

| Anticancer Dihydroquinazolinones | Aromatic -NO2 | Poorly tolerated, reduced activity | nih.gov |

| Anticancer Dihydroquinazolinones | Aromatic -CF3 | Retained good activity | nih.gov |

| Antimalarial Dihydroquinazolinones | N-cyclopropyl (replaces N-methyl) | Maintained activity | nih.gov |

| Antimalarial Dihydroquinazolinones | N-trifluoroethyl (replaces N-methyl) | Decreased activity | nih.gov |

Impact of Stereochemistry on Activity (e.g., Chiral Centers)

Most biologically active dihydroquinazolinone derivatives are substituted at the C2 position, creating a chiral center. nih.govresearchgate.net The three-dimensional arrangement of atoms, or stereochemistry, at this center is a critical determinant of biological activity. biomedgrid.comresearchgate.net It is a well-established principle in pharmacology that different enantiomers (non-superimposable mirror images) of a chiral drug can exhibit vastly different potencies, metabolic pathways, and even toxicities. nih.govbiomedgrid.comresearchgate.net

For dihydroquinazolinone derivatives, this principle holds true. In studies on tubulin inhibitors, the two enantiomers of a 2-substituted dihydroquinazolinone were separated and tested individually. nih.gov The (S)-enantiomer was found to be significantly more potent in inhibiting tubulin polymerization and cancer cell proliferation compared to the (R)-enantiomer and the racemic mixture (a 50:50 mix of both enantiomers). nih.gov For example, against two human cancer cell lines, the (S)-(+)-7 enantiomer was markedly more cytotoxic than the (R)-(−)-7 enantiomer. nih.gov

Similarly, in the development of antimalarial dihydroquinazolinones targeting the PfATP4 protein, the stereoisomers of a lead compound were separated. acs.org The (S)-isomer was found to be approximately twice as potent as the (R)-isomer, an observation consistent with previous findings for this class of compounds. acs.org This stereoselectivity arises because biological targets, such as enzymes and receptors, are themselves chiral and interact differently with each enantiomer. frontiersin.orgresearchgate.net The more active enantiomer, often termed the "eutomer," achieves a better fit with the target's binding site, leading to a stronger and more effective interaction. researchgate.net However, synthesizing and separating these enantiomers can be challenging, as the aminal chiral center at C2 is often susceptible to racemization (conversion into an equal mixture of both enantiomers). nih.govnih.gov

| Compound | Target/Activity | Stereoisomer Comparison | Reference |

|---|---|---|---|

| Tubulin Inhibitor (Compound 7) | Anticancer (Cell Proliferation) | (S)-(+)-7 enantiomer is significantly more cytotoxic than (R)-(−)-7. | nih.gov |

| Tubulin Inhibitor (Compound 7) | Tubulin Polymerization | The S enantiomer is a more effective inhibitor of colchicine (B1669291) binding to tubulin. | nih.gov |

| Antimalarial (Compound 10ah) | PfATP4 Inhibition | The S-isomer is ~2-fold more potent than the R-isomer. | acs.org |

Rational Design of Dihydroquinazolinone Derivatives for Target Specificity

Rational drug design involves creating molecules that are complementary in shape and chemical properties to a specific biological target, a strategy extensively applied to the dihydroquinazolinone scaffold. researchgate.netresearchgate.net This approach leverages detailed knowledge of the target's three-dimensional structure, often obtained from techniques like X-ray crystallography, to design inhibitors with high potency and selectivity. nih.govnih.gov

One prominent example is the design of dihydroquinazolinones as tubulin inhibitors for anticancer therapy. nih.gov By understanding the interactions within the colchicine binding site of tubulin, researchers can design derivatives with substituents that optimize these interactions. nih.gov For instance, the orientation of a naphthyl group at the 2-position was found to have a profound effect on activity, with the 1-naphthyl analog being 50-fold more potent than the 2-naphthyl analog, a discovery guided by structural understanding. nih.gov

Molecular docking, a computational technique that predicts the preferred binding mode of a molecule to a target, is a key tool in this process. nih.govbenthamdirect.com It has been used to design dihydroquinazolinone derivatives targeting vascular endothelial growth factor receptor 2 (VEGFR2), a protein involved in angiogenesis. benthamdirect.com Docking studies can predict how different substituents will fit into the active site and form hydrogen bonds or other stabilizing interactions, guiding the synthesis of the most promising candidates. benthamdirect.com This strategy has also been employed to develop inhibitors for other cancer-related targets, such as PARP10 and cyclin-dependent kinases (CDKs), where the quinazolinone core serves as a foundation for building target-specific molecules. nih.govnih.gov

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry strategies used to optimize lead compounds by modifying their core structure or key functional groups. nih.govresearchgate.net These techniques aim to improve properties like potency, selectivity, and pharmacokinetics, or to discover novel chemical series with similar biological activity. nih.govresearchgate.netresearchgate.net

Scaffold hopping involves replacing the central molecular framework (the scaffold) of a known active compound with a chemically different one, while maintaining the original three-dimensional arrangement of crucial binding groups. researchgate.netmedchemexpress.cn This can lead to new drug candidates with improved properties or a more favorable patent position. This strategy was used to optimize dihydroquinoxalinone-based tubulin inhibitors by expanding a ring in the scaffold, leading to new potential drug candidates with different core structures but retained activity. medchemexpress.cn

Bioisosteric replacement is the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, leading to a similar biological response. nih.govresearchgate.netnih.gov This is a powerful tool for fine-tuning a molecule's characteristics. For example, in the optimization of HIV-1 reverse transcriptase inhibitors, a thienopyrimidinone scaffold was replaced with a quinazolinone scaffold. nih.gov This "scaffold hop" based on bioisosteric principles led to a new class of allosteric inhibitors. nih.gov Bioisosteric replacements can be classical (e.g., replacing -OH with -NH2) or non-classical (e.g., replacing a benzene (B151609) ring with a thiophene (B33073) ring) and are fundamental to overcoming issues like poor metabolic stability or toxicity in a lead compound. nih.gov For instance, replacing a metabolically vulnerable methyl group with a trideuteromethyl group (where hydrogens are replaced by deuterium) is a bioisosteric replacement used to improve metabolic stability without significantly altering biological activity. nih.gov

Both strategies are key to the iterative process of drug discovery, allowing chemists to explore new chemical space and rationally evolve a promising hit compound into a viable drug candidate. nih.govresearchgate.net

Role As a Privileged Scaffold and Synthetic Intermediate in Chemical Research

Applications in Combinatorial Chemistry and Library Synthesis

The dihydroquinazolinone skeleton is a valuable framework for combinatorial chemistry and the generation of compound libraries for drug discovery. nih.govnih.gov Medicinal chemists utilize privileged structures like the DHQ core to synthesize libraries of related compounds, which are then screened against various biological targets to identify new potential drugs. nih.govrsc.org The ability to readily introduce diversity at multiple positions on the quinazolinone ring system makes it an ideal scaffold for this purpose.

A notable application is the use of solid-phase synthesis to rapidly generate libraries of dihydroquinazoline-2(1H)-one derivatives. nih.gov This approach allows for the systematic modification of the scaffold with different substituents to explore the structure-activity relationships. For instance, a strategy was developed for the solid-phase synthesis of 1,4-disubstituted-3,4-dihydro-2(1H)-quinazolinones, leading to a library of 19 distinct compounds. nih.gov This method highlights the scaffold's utility in creating chemical diversity for screening purposes. nih.gov

Furthermore, solution-phase library synthesis has also been effectively employed. Researchers have synthesized libraries of 2,3-dihydroquinazolin-4(1H)-ones and their oxidized quinazolin-4(3H)-one counterparts to evaluate their biological activities. nih.gov In one such study, a library of 57 analogues was created and screened against a panel of human cancer cell lines, revealing broad-spectrum cytotoxic compounds. nih.gov This demonstrates how the DHQ scaffold serves as a foundation for generating focused libraries to discover compounds with specific therapeutic potential, such as tubulin polymerization inhibitors. nih.gov The development of efficient, one-pot synthetic protocols further facilitates the construction of these libraries. grafiati.comcapes.gov.br

| Library Focus | Synthesis Method | Number of Compounds | Biological Target/Screen | Reference |

|---|---|---|---|---|

| 1,4-disubstituted-3,4-dihydro-2(1H)-quinazolinones | Solid-Phase Synthesis | 19 | Anticancer (HepG-2, A2780, MDA-MB-231 cell lines) | nih.gov |

| 2,3-dihydroquinazoline-4(1H)-ones and quinazoline-4(3H) ones | Solution-Phase Synthesis (Microwave-assisted) | 57 | Anticancer (Panel of 9 human cancer cell lines), Tubulin Polymerization Inhibition | nih.gov |

Use as a Synthon for Biologically Active Quinazolinones and Related Heterocycles

The 2,3-dihydroquinazolin-4(1H)-one framework is a crucial synthetic intermediate, or synthon, for the preparation of other biologically important heterocyclic compounds, most notably the corresponding oxidized quinazolin-4(3H)-ones. nih.govrsc.orgnih.gov These oxidized derivatives are also present in a wide array of pharmacologically active molecules. The conversion from the dihydro- form to the fully aromatic quinazolinone is a common and valuable transformation in medicinal chemistry.

A straightforward method for this conversion involves the oxidation of 2,3-dihydroquinazolin-4(1H)-ones using an oxidizing agent like potassium permanganate (B83412) (KMnO₄). nih.gov This reaction provides access to a different class of compounds with potentially distinct biological profiles. For example, libraries of dihydroquinazolinones have been synthesized and then, in some cases, intentionally oxidized to yield the corresponding quinazolin-4(3H)-ones, both of which were evaluated for anticancer activity. nih.gov This dual-scaffold approach expands the chemical space that can be explored from a single synthetic pathway.

The utility of the DHQ scaffold as a synthon extends beyond simple oxidation. It serves as a foundational structure that can be elaborated upon to create a variety of derivatives with diverse biological activities. For instance, DHQ derivatives have been synthesized and identified as potent anti-leishmanial agents. mdpi.com The synthesis typically involves a cyclocondensation reaction, which forms the core DHQ structure, that can then be further modified if necessary. nih.govrsc.org The inherent reactivity of the dihydroquinazolinone core allows for various chemical transformations, making it a versatile synthon in the synthesis of new therapeutic candidates. nih.govrsc.orgthieme-connect.com

| Starting Synthon | Transformation | Reagent Example | Resulting Product Class | Reference |

|---|---|---|---|---|

| 2,3-Dihydroquinazolin-4(1H)-one | Oxidation | KMnO₄ | Quinazolin-4(3H)-one | nih.gov |

| Isatoic Anhydride (B1165640) + Amine + Aldehyde | One-pot cyclocondensation | Various catalysts | 2,3-Dihydroquinazolin-4(1H)-one derivatives (e.g., for anti-leishmanial activity) | mdpi.com |

Development of Novel Building Blocks for Complex Molecule Synthesis

The 4-methyl-3,4-dihydroquinazolin-2(1H)-one scaffold is not just a precursor for simple derivatives but also a foundational building block for the assembly of more complex molecules. diva-portal.orgnih.gov Synthetic strategies are often designed to leverage the inherent functionality of the DHQ core or its precursors to build intricate molecular architectures.

One innovative approach involves using a highly functionalized starting material to construct the dihydroquinazolinone ring, which then serves as a "tetrafunctional" scaffold for further development. nih.gov For example, the synthesis of dihydroquinazoline-2(1H)-ones from N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid allows for subsequent modifications at multiple sites, utilizing the fluoro, nitro, amino, and carboxyl functionalities to introduce diverse chemical groups. nih.gov This strategy transforms the relatively simple DHQ core into a versatile building block for constructing complex target molecules.

Moreover, novel reaction cascades have been developed to synthesize substituted DHQs, which can then be used in subsequent steps to create sophisticated therapeutic agents. A metal-free, cascade cyclization/Leuckart–Wallach type strategy allows for the efficient preparation of substituted DHQs from readily available starting materials. diva-portal.org A key application of this methodology was the efficient two-step synthesis of a novel analog of PFI-1, a potent and selective inhibitor of the BET bromodomain family, starting from a DHQ building block. diva-portal.org This highlights how the DHQ framework can be a critical component in the convergent synthesis of complex and biologically significant molecules. The development of such modular and efficient processes provides an attractive entry point into this important class of compounds for further elaboration. diva-portal.org

Future Research Directions and Challenges in 4 Methyl 3,4 Dihydroquinazolin 2 1h One Research

Exploration of Novel Synthetic Routes and Eco-Friendly Methodologies

A primary challenge in the synthesis of dihydroquinazolinone derivatives, including the 4-methyl variant, is the development of methods that are not only efficient but also environmentally benign. Traditional synthetic approaches often suffer from drawbacks that future research aims to overcome. The exploration of green chemistry principles is a major trend in this area.

Future research will likely focus on optimizing and applying novel, eco-friendly synthetic protocols. Key areas of investigation include: